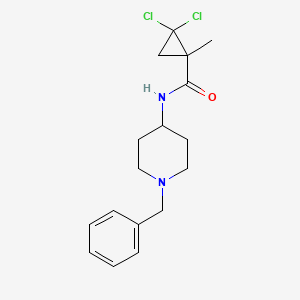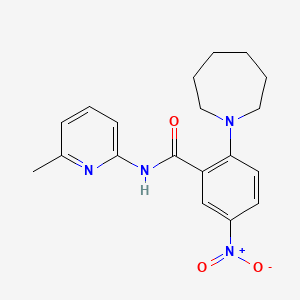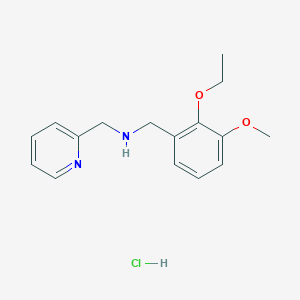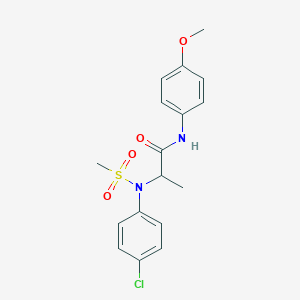
N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide
説明
N-(1-benzyl-4-piperidinyl)-2,2-dichloro-1-methylcyclopropanecarboxamide, commonly known as BTCP, is a synthetic compound that belongs to the class of cyclopropane carboxamide derivatives. BTCP has been widely studied in the scientific community due to its potential as a novel analgesic drug. In
作用機序
BTCP acts as a mu-opioid receptor agonist, which means that it binds to and activates the mu-opioid receptor. This leads to the activation of downstream signaling pathways that ultimately result in the reduction of pain. BTCP also acts on other neurotransmitter systems, such as the dopamine and serotonin systems, which may contribute to its effects on drug addiction.
Biochemical and Physiological Effects:
BTCP has been shown to have potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to reduce the symptoms of opioid withdrawal in animal models. However, BTCP has been shown to have some negative side effects, such as respiratory depression and sedation.
実験室実験の利点と制限
BTCP has several advantages as a research tool. It has a high affinity for the mu-opioid receptor, which makes it a useful tool for studying the opioid system. It also has a similar potency to morphine, which makes it a useful tool for studying pain pathways. However, BTCP has some limitations as a research tool. It has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on BTCP. One direction is to investigate its potential as a treatment for drug addiction. Another direction is to explore its effects on other neurotransmitter systems, such as the dopamine and serotonin systems. Additionally, further research is needed to determine the optimal dosage and administration of BTCP to minimize negative side effects. Finally, research is needed to develop new analogs of BTCP with improved potency and selectivity for the mu-opioid receptor.
In conclusion, BTCP is a synthetic compound that has been extensively studied for its potential as a novel analgesic drug and as a treatment for drug addiction. It acts as a mu-opioid receptor agonist and has potent analgesic effects in animal models. However, it has negative side effects, such as respiratory depression and sedation, which can make it difficult to use in certain experiments. Future research on BTCP should focus on its potential as a treatment for drug addiction, its effects on other neurotransmitter systems, and the development of new analogs with improved potency and selectivity.
科学的研究の応用
BTCP has been extensively studied for its potential as a novel analgesic drug. It has been shown to have a high affinity for the mu-opioid receptor, which is a target for many pain-relieving drugs. BTCP has also been studied for its potential as a treatment for drug addiction, as it has been shown to reduce the effects of opioid withdrawal symptoms in animal models.
特性
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22Cl2N2O/c1-16(12-17(16,18)19)15(22)20-14-7-9-21(10-8-14)11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHCVMSHJIOYNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(Cl)Cl)C(=O)NC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzylpiperidin-4-yl)-2,2-dichloro-1-methylcyclopropanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(4-fluorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4179233.png)

![N-(2-chlorophenyl)-3-{[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)-2-pyridinyl]thio}propanamide](/img/structure/B4179255.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-(4-methoxybenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4179272.png)
![12-(5-bromo-2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4179279.png)
![4-(5-iodo-2-furoyl)-6,7-dimethyl-4-azatricyclo[4.3.0.0~3,7~]nonane-3-carbonitrile](/img/structure/B4179282.png)
![N-[1-(1-adamantyl)butyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4179294.png)
![2-oxo-N-[1-(4-pyridinyl)ethyl]-2H-chromene-3-carboxamide](/img/structure/B4179295.png)
![N-benzyl-N'-{4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}thiourea](/img/structure/B4179308.png)